![molecular formula C17H22N6O2S B2933035 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941985-50-8](/img/structure/B2933035.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound's unique combination of a pyrazolopyrimidine core with an isobutylamino group and a furan carboxamide moiety provides a rich platform for chemical interactions and biological activities.
Wirkmechanismus
Mode of Action
Based on its structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target information, it is challenging to determine the exact biochemical pathways affected by this compound. Given the compound’s structural similarity to known kinase inhibitors, it may affect signal transduction pathways .
Pharmacokinetics
The compound may be metabolized by the liver and excreted through the kidneys .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Core: : This step often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.
Introduction of the Isobutylamino Group: : This can be achieved through nucleophilic substitution reactions where an appropriate amino group replaces a leaving group on the pyrazolopyrimidine.
Attachment of the Furan Carboxamide Moiety: : Finally, the furan-2-carboxamide group is introduced through amidation reactions, usually involving furan carboxylic acid derivatives and suitable coupling reagents.
Industrial Production Methods
Scaling up the production for industrial applications may involve optimizing reaction conditions to ensure high yield and purity. This can include adjusting temperature, pressure, solvent systems, and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo oxidation reactions, often resulting in the conversion of the methylthio group to sulfoxide or sulfone derivatives.
Reduction: : The compound is also subject to reduction reactions, where functional groups such as the furan ring may be hydrogenated under specific conditions.
Substitution: : Nucleophilic substitution reactions can further modify the pyrazolopyrimidine core or the isobutylamino group, introducing new functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst for reduction.
Nucleophiles: : Amines or alkyl halides for substitution reactions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Hydrogenated furan derivatives.
Substitution: : Various amine or alkyl-substituted pyrazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has a broad spectrum of applications across different scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: : Investigated for therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of novel materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrazolopyrimidine derivatives, N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups that enhance its chemical reactivity and biological activity.
List of Similar Compounds
N-(4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide: : Similar core structure but different side groups.
N-(2-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : Variation in the amino substituent.
N-(2-(4-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : Different alkylthio group.
And there you have it—a comprehensive overview of this compound. Anything else you’re curious about?
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)26-3)7-6-18-16(24)13-5-4-8-25-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXENAUGHIPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2932953.png)

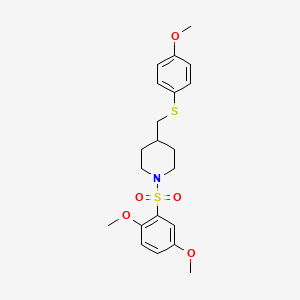
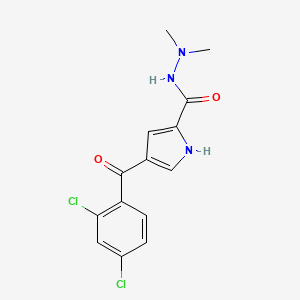
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2932963.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide](/img/structure/B2932964.png)

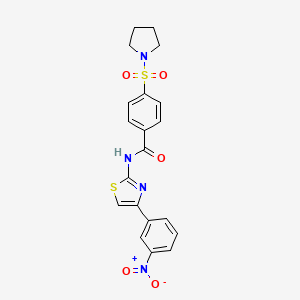

![[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2932969.png)
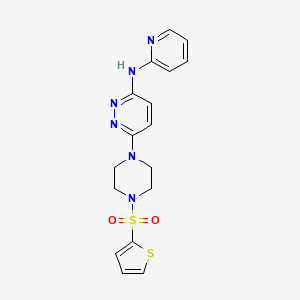
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2932971.png)
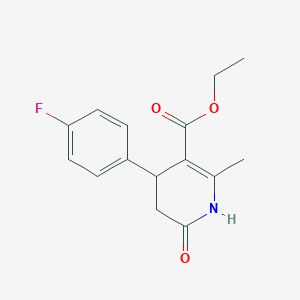
![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
